molecular formula C17H18O3 B2872875 4-[(3-Methoxybenzyl)oxy]chromane CAS No. 866155-73-9

4-[(3-Methoxybenzyl)oxy]chromane

Cat. No.: B2872875
CAS No.: 866155-73-9
M. Wt: 270.328
InChI Key: BBJHNHCDPSEIOJ-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)oxy]chromane is a chromane derivative featuring a benzopyran scaffold with a 3-methoxybenzyloxy substituent at the 4-position. Chromane derivatives are structurally related to chromanones (chroman-4-ones), which include a ketone group at the 4-position.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-14-6-4-5-13(11-14)12-20-17-9-10-19-16-8-3-2-7-15(16)17/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJHNHCDPSEIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxybenzyl)oxy]chromane typically involves the reaction of chroman-4-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxybenzyl)oxy]chromane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methoxybenzyl)oxy]chromane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving chromane derivatives.

    Medicine: Chromane derivatives have shown potential in pharmaceutical research for their anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzyl)oxy]chromane involves its interaction with various molecular targets and pathways. The chromane ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents on the chroman(one) scaffold significantly influence physical properties like melting points (mp) and solubility. Selected examples include:

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
3-Benzylidenechroman-4-one (3a) Unsubstituted benzylidene 109 α,β-unsaturated ketone; planar structure
3-(4’-Methoxybenzylidene)chroman-4-one (3b) 4’-Methoxybenzylidene 131–132 Electron-donating methoxy group at 4’
3-(3-Methoxybenzylidene)chroman-4-one 3-Methoxybenzylidene 85–86 Methoxy at 3’; dihedral angle = 64.12°
3-(3-Nitrobenzyl)-4H-chromen-4-one 3-Nitrobenzyl 129–130 Electron-withdrawing nitro group
2-(4-Methoxybenzyl)chroman-4-one (2m) 4-Methoxybenzyl at C2 Not reported Substituent position impacts reactivity

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase mp when positioned para (3b: 131–132°C) but decrease mp at meta (3-methoxy: 85–86°C) due to steric and electronic effects .
  • Nitro-substituted derivatives (e.g., 3-nitrobenzyl) exhibit higher mp (129–130°C) compared to methoxy analogs, likely due to stronger intermolecular interactions .

Key Observations :

  • Piperidine-catalyzed condensations (e.g., ) are common but require long reaction times (10–20 hrs).
  • Ruthenium-catalyzed methods (e.g., ) achieve moderate-to-high yields (73–90%) under milder conditions.
Spectral and Structural Features

NMR Trends :

  • Methoxy groups : In 3-(3-Methoxybenzylidene)chroman-4-one, the methoxy proton resonates at δ 3.83 ppm (singlet), while aromatic protons show shifts between δ 6.82–8.00 ppm due to conjugation .
  • Nitro groups : In 3-(3-Nitrobenzyl)-4H-chromen-4-one, nitro substituents deshield nearby protons, causing downfield shifts .

Crystallographic Data :

  • 3-(3-Methoxybenzylidene)chroman-4-one adopts a half-chair conformation with a dihedral angle of 64.12° between aromatic rings, stabilizing weak C–H⋯O interactions .
  • Nitro-substituted derivatives exhibit larger dihedral angles (77.83°) due to steric hindrance .

Biological Activity

4-[(3-Methoxybenzyl)oxy]chromane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound belongs to the class of chromane derivatives, characterized by a chromane backbone with a methoxybenzyl ether substituent. This structural feature is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of MDA-MB-453 cells, a model for the LAR subtype of triple-negative breast cancer (TNBC), with a GI50 value of approximately 60 µM .
  • Mechanisms of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and the inhibition of cell cycle progression. Research indicates that compounds with similar structures can modulate signaling pathways related to cancer cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • Inhibition of Pro-inflammatory Cytokines : Experimental data suggest that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is significant for conditions characterized by chronic inflammation .
  • Animal Models : In vivo studies using animal models of inflammation have shown that administration of this compound leads to a decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Recent research has also explored the neuroprotective effects of this compound:

  • Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress in neuronal cell cultures, which is critical for preventing neurodegenerative diseases. It appears to enhance the expression of antioxidant enzymes, thereby protecting neurons from damage .
  • Cognitive Function Improvement : In behavioral studies involving rodents, treatment with this compound resulted in improved cognitive performance in tasks assessing memory and learning, indicating its potential role in neuroprotection .

Case Studies

  • Breast Cancer Study : A study focused on the LAR subtype of TNBC found that this compound effectively inhibited cell proliferation and induced apoptosis. The study utilized a sulforhodamine B assay to evaluate cytotoxicity across multiple cell lines, confirming its selective activity against MDA-MB-453 cells .
  • Inflammation Model : In an animal model of arthritis, treatment with this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Data Table

Biological ActivityCell Line/ModelIC50/EffectReference
Anticancer (MDA-MB-453)MDA-MB-453GI50 ~ 60 µM
Anti-inflammatoryMacrophage ActivationReduced TNF-alpha levels
NeuroprotectionNeuronal Cell CultureIncreased antioxidant enzymes
Cognitive ImprovementRodent Behavioral TestsEnhanced memory performance

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